molecular formula C8H10N2O2 B2868473 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione CAS No. 2310099-22-8

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2868473
CAS No.: 2310099-22-8
M. Wt: 166.18
InChI Key: MUVPSRIEILRXHZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that belongs to the class of 1,4-dihydropyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione can be synthesized through a multicomponent Hantzsch reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source in the presence of a catalyst. For instance, europium (III) chloride hexahydrate has been used as a catalyst to facilitate the formation of 1,4-dihydropyrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as magnetite/chitosan, can enhance the efficiency and yield of the reaction while allowing for easy recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

1-cyclopropyl-4-methylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPSRIEILRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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